Cas no 1090946-87-4 (N-{4-[(azepan-1-yl)methyl]-1,3-thiazol-2-yl}-3-(2-phenylethenesulfonamido)propanamide)

N-{4-[(azepan-1-yl)methyl]-1,3-thiazol-2-yl}-3-(2-phenylethenesulfonamido)propanamide structure
1090946-87-4 structure
Product Name:N-{4-[(azepan-1-yl)methyl]-1,3-thiazol-2-yl}-3-(2-phenylethenesulfonamido)propanamide
CAS No:1090946-87-4
MF:C21H28N4O3S2
MW:448.602022171021
CID:6242482
PubChem ID:36850521
Update Time:2025-05-19

N-{4-[(azepan-1-yl)methyl]-1,3-thiazol-2-yl}-3-(2-phenylethenesulfonamido)propanamide Chemical and Physical Properties

Names and Identifiers

    • EN300-26612984
    • 1090946-87-4
    • N-{4-[(azepan-1-yl)methyl]-1,3-thiazol-2-yl}-3-(2-phenylethenesulfonamido)propanamide
    • Z296440694
    • Inchi: 1S/C21H28N4O3S2/c26-20(10-12-22-30(27,28)15-11-18-8-4-3-5-9-18)24-21-23-19(17-29-21)16-25-13-6-1-2-7-14-25/h3-5,8-9,11,15,17,22H,1-2,6-7,10,12-14,16H2,(H,23,24,26)/b15-11+
    • InChI Key: HYKBVNCPYCSJTN-RVDMUPIBSA-N
    • SMILES: S1C(NC(CCNS(/C=C/C2C=CC=CC=2)(=O)=O)=O)=NC(=C1)CN1CCCCCC1

Computed Properties

  • Exact Mass: 448.16028312g/mol
  • Monoisotopic Mass: 448.16028312g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 30
  • Rotatable Bond Count: 9
  • Complexity: 652
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 128Ų

N-{4-[(azepan-1-yl)methyl]-1,3-thiazol-2-yl}-3-(2-phenylethenesulfonamido)propanamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-26612984-0.05g
N-{4-[(azepan-1-yl)methyl]-1,3-thiazol-2-yl}-3-(2-phenylethenesulfonamido)propanamide
1090946-87-4 95.0%
0.05g
$212.0 2025-03-20

Additional information on N-{4-[(azepan-1-yl)methyl]-1,3-thiazol-2-yl}-3-(2-phenylethenesulfonamido)propanamide

N-{4-[(azepan-1-yl)methyl]-1,3-thiazol-2-yl}-3-(2-phenylethenesulfonamido)propanamide (CAS No. 1090946-87-4): A Comprehensive Overview

N-{4-[(azepan-1-yl)methyl]-1,3-thiazol-2-yl}-3-(2-phenylethenesulfonamido)propanamide (CAS No. 1090946-87-4) is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research. This molecule features a unique combination of structural motifs, including a thiazole ring, an azepane moiety, and a propanamide backbone, making it a promising candidate for various applications. Researchers are particularly interested in its potential as a modulator of biological pathways, given its complex architecture and functional groups.

The compound's CAS number 1090946-87-4 serves as a critical identifier in scientific databases, ensuring precise tracking in chemical inventories and literature. Its systematic name, N-{4-[(azepan-1-yl)methyl]-1,3-thiazol-2-yl}-3-(2-phenylethenesulfonamido)propanamide, highlights its intricate structure, which includes a thiazole core linked to an azepane group via a methylene bridge. The presence of a propanamide side chain further enhances its versatility in molecular interactions. Such structural complexity makes it a subject of interest in drug discovery and medicinal chemistry.

In recent years, the demand for N-{4-[(azepan-1-yl)methyl]-1,3-thiazol-2-yl}-3-(2-phenylethenesulfonamido)propanamide has increased due to its potential applications in targeting specific enzymes or receptors. Scientists are exploring its role in modulating cellular processes, particularly in the context of inflammation and metabolic disorders. The compound's thiazole and azepane components are known to contribute to its bioactivity, making it a valuable scaffold for further derivatization.

From a synthetic perspective, CAS 1090946-87-4 presents intriguing challenges and opportunities. The incorporation of the thiazole ring, a common motif in bioactive molecules, requires precise synthetic strategies to ensure high yield and purity. Meanwhile, the azepane moiety adds a layer of complexity, often necessitating multi-step reactions. Researchers are continually optimizing protocols to produce this compound efficiently, with a focus on green chemistry principles to minimize environmental impact.

The pharmacological potential of N-{4-[(azepan-1-yl)methyl]-1,3-thiazol-2-yl}-3-(2-phenylethenesulfonamido)propanamide is a hot topic in academic and industrial circles. Preliminary studies suggest that it may interact with key signaling pathways, offering therapeutic benefits in conditions like chronic inflammation or neurodegenerative diseases. Its propanamide segment, in particular, is being investigated for its ability to enhance solubility and bioavailability, critical factors in drug development.

Market trends indicate a growing interest in CAS 1090946-87-4, driven by the expanding field of precision medicine. Pharmaceutical companies are investing in high-throughput screening to identify novel compounds like this one, which could serve as lead molecules for new therapies. The unique combination of a thiazole ring and an azepane group in N-{4-[(azepan-1-yl)methyl]-1,3-thiazol-2-yl}-3-(2-phenylethenesulfonamido)propanamide positions it as a standout candidate for further exploration.

In conclusion, N-{4-[(azepan-1-yl)methyl]-1,3-thiazol-2-yl}-3-(2-phenylethenesulfonamido)propanamide (CAS No. 1090946-87-4) represents a fascinating area of research with broad implications for drug discovery and biochemical applications. Its structural complexity, combined with its potential therapeutic benefits, makes it a compound worth watching in the coming years. As synthetic methods improve and biological studies advance, this molecule may well emerge as a key player in the next generation of pharmaceutical innovations.

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